

The Solubility Profile of 2-Ethylhexyl Propionate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Ethylhexyl propionate*

Cat. No.: *B107753*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl propionate (CAS No. 6293-37-4), an ester of 2-ethylhexanol and propionic acid, is a versatile organic compound with significant applications across various industries, including plastics, cosmetics, and potentially as a specialty excipient in pharmaceutical formulations. Its efficacy in these roles is intrinsically linked to its solubility characteristics in a range of organic solvents. This technical guide provides a comprehensive overview of the solubility of **2-Ethylhexyl propionate**, presenting quantitative data, outlining experimental methodologies for solubility determination, and illustrating the practical implications of its solubility through logical workflow diagrams. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physical properties.

Introduction

2-Ethylhexyl propionate is a branched-chain ester characterized by its high boiling point, low volatility, and excellent compatibility with many organic materials. These properties make it an effective plasticizer, solvent, and fragrance carrier. In the context of drug development, understanding the solubility of such esters is crucial for formulation science, particularly in the development of non-aqueous topical and parenteral drug delivery systems. An ester's ability to dissolve active pharmaceutical ingredients (APIs) and its miscibility with other excipients are key factors in creating stable and effective drug products. This guide synthesizes available data

on the solubility of **2-Ethylhexyl propionate** to aid in its evaluation for various scientific and industrial applications.

Physicochemical Properties of 2-Ethylhexyl Propionate

A foundational understanding of the physicochemical properties of **2-Ethylhexyl propionate** is essential for interpreting its solubility behavior.

Property	Value	Reference
CAS Number	6293-37-4	[1] [2]
Molecular Formula	C ₁₁ H ₂₂ O ₂	[1]
Molecular Weight	186.29 g/mol	[1]
Appearance	Colorless liquid	[3]
Boiling Point	214.00 to 215.00 °C @ 760.00 mm Hg (est.)	[3]
Flash Point	82.9 °C (est.)	[3]
logP (o/w)	4.196 (est.)	[3]
Solubility in Water	12.56 mg/L @ 25 °C (est.)	[3]

Quantitative Solubility Data

The solubility of **2-Ethylhexyl propionate** has been determined in a variety of organic solvents. The following table summarizes the available quantitative data, providing a comparative overview of its solubility profile. Esters with longer hydrocarbon chains, like **2-Ethylhexyl propionate**, generally exhibit lower solubility in water and greater solubility in organic solvents.[\[4\]](#)

Table 1: Solubility of **2-Ethylhexyl Propionate** in Various Organic Solvents at 25°C

Solvent	Solubility (g/L)	Solvent Class
Alcohols		
Ethanol	13492.83	Polar Protic
Methanol	12015.24	Polar Protic
Isopropanol	11827.56	Polar Protic
n-Propanol	9935.9	Polar Protic
n-Butanol	8592.17	Polar Protic
Isobutanol	7864.53	Polar Protic
sec-Butanol	9621.75	Polar Protic
tert-Butanol	11699.18	Polar Protic
n-Pentanol	5878.57	Polar Protic
Isopentanol	7595.33	Polar Protic
n-Hexanol	5751.06	Polar Protic
n-Heptanol	2161.29	Polar Protic
n-Octanol	2263.34	Polar Protic
Ketones		
Acetone	15172.82	Polar Aprotic
2-Butanone (MEK)	10162.49	Polar Aprotic
Cyclohexanone	12760.6	Polar Aprotic
MIBK	4508.88	Polar Aprotic
Esters		
Ethyl Acetate	11046.94	Polar Aprotic
Methyl Acetate	7032.93	Polar Aprotic
n-Propyl Acetate	7131.1	Polar Aprotic

Isopropyl Acetate	7028.09	Polar Aprotic
n-Butyl Acetate	9671.59	Polar Aprotic
Isobutyl Acetate	3786.43	Polar Aprotic
n-Pentyl Acetate	4793.69	Polar Aprotic
Ethers		
Diethyl Ether	11300.79	Nonpolar
Tetrahydrofuran (THF)	10769.96	Polar Aprotic
1,4-Dioxane	9456.8	Polar Aprotic
MTBE	11800.89	Nonpolar
Hydrocarbons		
n-Hexane	1943.7	Nonpolar
Cyclohexane	2550.72	Nonpolar
n-Heptane	722.05	Nonpolar
Toluene	3366.06	Nonpolar
o-Xylene	1840.33	Nonpolar
m-Xylene	1926.28	Nonpolar
p-Xylene	2784.51	Nonpolar
Ethylbenzene	1984.53	Nonpolar
Chlorinated Solvents		
Chloroform	15761.77	Nonpolar
Dichloromethane	14720.63	Polar Aprotic
1,2-Dichloroethane	9651.22	Polar Aprotic
Tetrachloromethane	2743.88	Nonpolar
Chlorobenzene	5042.96	Nonpolar

Other Solvents

Acetonitrile	10723.08	Polar Aprotic
Dimethylformamide (DMF)	7624.74	Polar Aprotic
Dimethyl Sulfoxide (DMSO)	7318.46	Polar Aprotic
N-Methyl-2-pyrrolidone (NMP)	4842.67	Polar Aprotic
Acetic Acid	5849.35	Polar Protic
Propionic Acid	4776.4	Polar Protic
Ethylene Glycol	526.91	Polar Protic
Propylene Glycol	1181.66	Polar Protic
2-Ethoxyethanol	4493.87	Polar Protic
2-Methoxyethanol	6496.27	Polar Protic
2-Propoxyethanol	5686.61	Polar Protic
2-Butoxyethanol	3092.53	Polar Protic
Transcutol	10901.73	Polar Protic

Note: All data is sourced from a single database and should be considered as indicative. Experimental verification is recommended for critical applications.

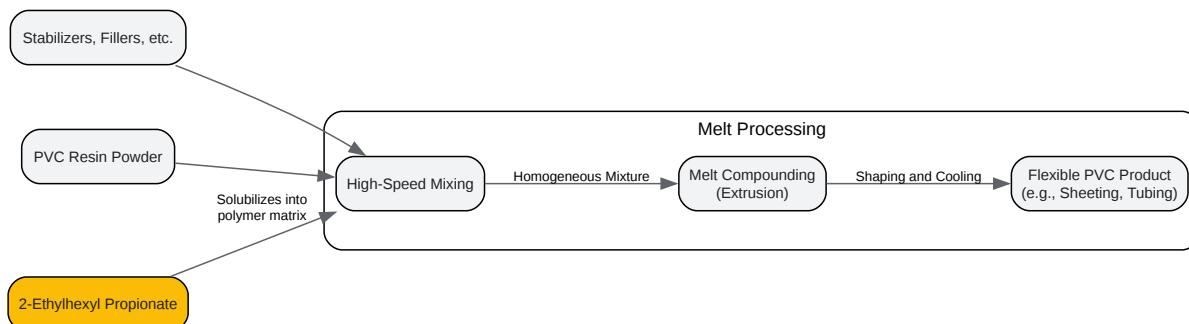
Experimental Protocols for Solubility Determination

The quantitative determination of ester solubility in organic solvents typically involves the gravimetric method, which is based on the isothermal saturation of the solvent with the solute. Below is a generalized protocol that can be adapted for **2-Ethylhexyl propionate**.

Protocol: Isothermal Saturation Method for Solubility Determination

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Ethylhexyl propionate** (solute) to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel.

- Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer and a thermostatically controlled water bath are recommended.
- Phase Separation:
 - Cease agitation and allow the mixture to stand undisturbed at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow for complete separation of the undissolved solute from the saturated solution.
- Sampling:
 - Carefully extract a known volume or mass of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could cause precipitation or further dissolution.
- Solvent Evaporation:
 - Transfer the sampled supernatant to a pre-weighed container.
 - Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that ensures solvent removal without significant loss of the less volatile **2-Ethylhexyl propionate**).
- Quantification:
 - Once the solvent is completely evaporated, weigh the container with the remaining solute residue.
 - The mass of the dissolved **2-Ethylhexyl propionate** is determined by subtracting the initial weight of the empty container.
 - Calculate the solubility in the desired units (e.g., g/L or mg/mL).
- Replicates and Controls:
 - Perform the experiment in triplicate to ensure the reproducibility of the results.

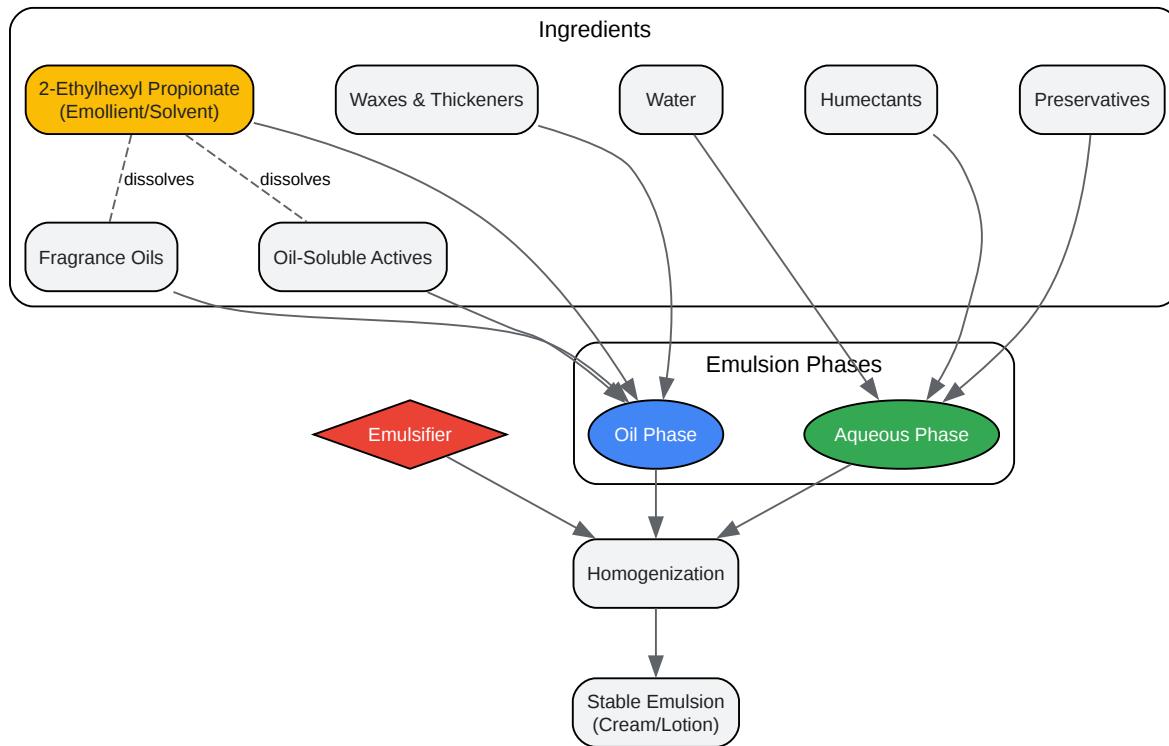

- Run a blank control with the solvent alone to account for any non-volatile impurities.

Applications and the Role of Solubility

The solubility of **2-Ethylhexyl propionate** is a critical determinant of its function in various applications.

Plasticizer in Polymer Formulations

As a plasticizer, **2-Ethylhexyl propionate** is incorporated into polymer matrices, most notably PVC, to increase flexibility, workability, and durability.[5][6] Its primary function is to embed itself between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).[7][8] This process is fundamentally dependent on the solubility and miscibility of the ester within the polymer matrix.

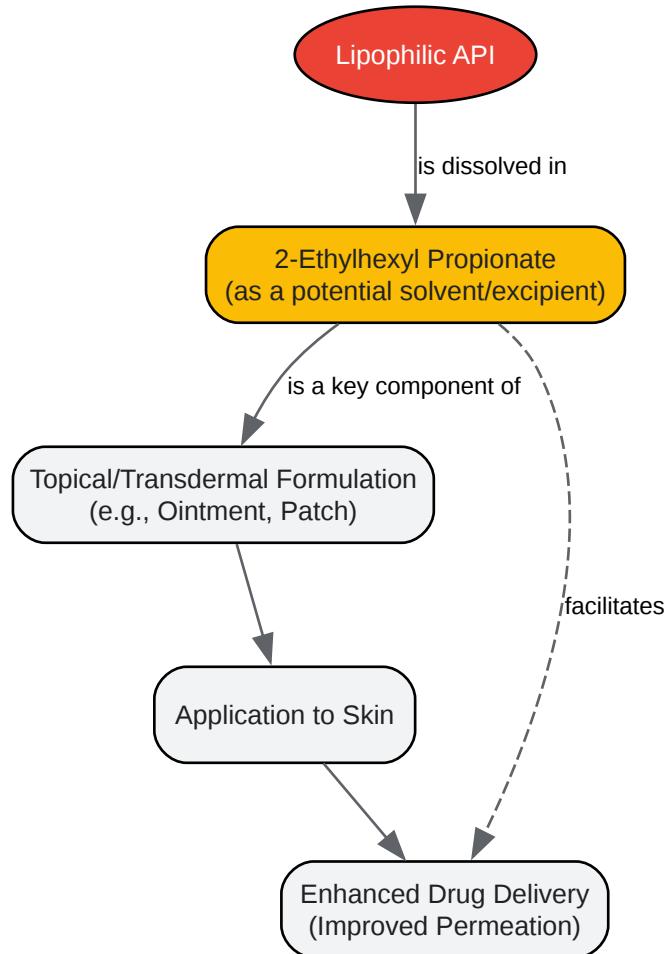


[Click to download full resolution via product page](#)

Plasticizer incorporation workflow.

Emollient and Solvent in Cosmetic Formulations

In the cosmetics industry, **2-Ethylhexyl propionate** can function as an emollient, providing a smooth and soft feel to the skin, and as a solvent for other ingredients in the formulation, such as fragrances and active compounds.[9] Its solubility in a wide range of oils and other cosmetic ingredients is essential for creating stable and aesthetically pleasing products.


[Click to download full resolution via product page](#)

Role of 2-EHP in cosmetic emulsion.

Potential in Drug Delivery Systems

While not extensively documented, esters like **2-Ethylhexyl propionate** have potential applications in drug delivery systems, particularly for topical and transdermal formulations. Its solvent properties could be leveraged to dissolve lipophilic APIs, enhancing their permeation through the skin. Furthermore, its use as a plasticizer in medical-grade polymers, such as those used in drug-eluting devices or transdermal patches, is an area of interest. For instance, related phthalate esters are used as plasticizers in PVC-based medical devices.^[10] The development of self-emulsifying drug delivery systems (SEDDS) also relies on the careful

selection of oils and solvents to ensure the drug remains in solution upon dilution in physiological fluids.[11]

[Click to download full resolution via product page](#)

Logical flow for 2-EHP in drug delivery.

Conclusion

2-Ethylhexyl propionate exhibits a broad range of solubility in common organic solvents, making it a highly effective and versatile compound for numerous industrial applications. Its high solubility in alcohols, ketones, and esters, coupled with moderate to good solubility in hydrocarbons and chlorinated solvents, underpins its use as a plasticizer and cosmetic ingredient. For drug development professionals, this solubility profile suggests its potential as a non-aqueous solvent or excipient in formulations for poorly water-soluble drugs. The data and protocols presented in this guide offer a solid foundation for further investigation and

application of **2-Ethylhexyl propionate** in scientific research and product development. It is recommended that the provided solubility data be experimentally verified for any critical applications, especially in the pharmaceutical field where excipient-API compatibility is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propanoic acid, 2-ethylhexyl ester | C11H22O2 | CID 95425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propanoic acid, 2-ethylhexyl ester [webbook.nist.gov]
- 3. 2-octyl propionate, 6293-37-4 [thegoodsentscompany.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. scribd.com [scribd.com]
- 6. Application of Plasticizers in Polymers | MolecularCloud [molecularcloud.org]
- 7. hallstarindustrial.com [hallstarindustrial.com]
- 8. m.youtube.com [m.youtube.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. Use of Di(2-ethylhexyl) Phthalate-Containing Medical Products and Urinary Levels of Mono(2-ethylhexyl) Phthalate in Neonatal Intensive Care Unit Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Solubility Profile of 2-Ethylhexyl Propionate in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107753#solubility-of-2-ethylhexyl-propionate-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com